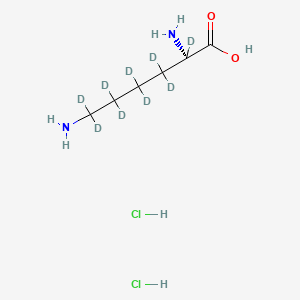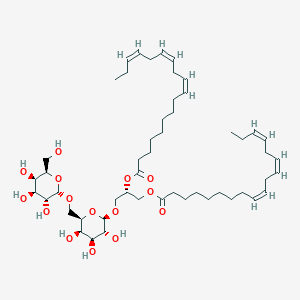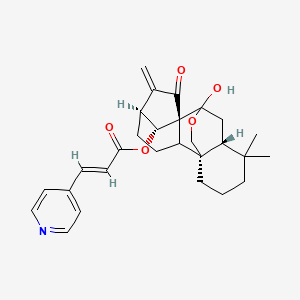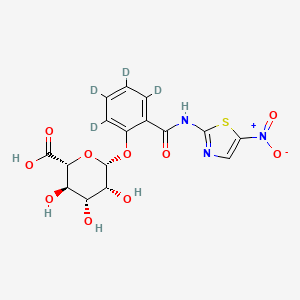
Tizoxanide-D4 glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tizoxanide-D4 glucuronide is a metabolite of tizoxanide, which is itself an active metabolite of nitazoxanide. Nitazoxanide is a broad-spectrum antiparasitic and antiviral agent. This compound is formed through the process of glucuronidation, a biochemical reaction that attaches glucuronic acid to tizoxanide, enhancing its solubility and facilitating its excretion from the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tizoxanide-D4 glucuronide involves the glucuronidation of tizoxanide. This process can be carried out using liver and intestinal microsomes from various species, including humans, monkeys, dogs, rats, and mice . The reaction typically follows Michaelis-Menten kinetics or a biphasic model, depending on the species and the specific microsomes used . Recombinant human UDP-glucuronosyltransferase enzymes, particularly UDP-glucuronosyltransferase 1A1 and UDP-glucuronosyltransferase 1A8, have shown high glucuronidation activity for tizoxanide .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale enzymatic glucuronidation processes using recombinant human UDP-glucuronosyltransferase enzymes. The process would be optimized for yield and efficiency, with careful control of reaction conditions such as pH, temperature, and substrate concentration .
Chemical Reactions Analysis
Types of Reactions
Tizoxanide-D4 glucuronide primarily undergoes glucuronidation, a type of conjugation reaction. This reaction involves the addition of glucuronic acid to tizoxanide, facilitated by UDP-glucuronosyltransferase enzymes .
Common Reagents and Conditions
The glucuronidation reaction requires UDP-glucuronic acid as a co-substrate and UDP-glucuronosyltransferase enzymes as catalysts . The reaction is typically carried out in a buffered aqueous solution at physiological pH and temperature .
Major Products
The major product of the glucuronidation reaction is this compound, which is more water-soluble than its precursor, tizoxanide, and is readily excreted from the body .
Scientific Research Applications
Tizoxanide-D4 glucuronide has several scientific research applications:
Pharmacokinetics: It is used in studies to understand the metabolism and excretion of tizoxanide and nitazoxanide in various species.
Drug Development: It helps in the development of new antiparasitic and antiviral drugs by providing insights into the metabolic pathways and potential drug interactions.
Mechanism of Action
Tizoxanide-D4 glucuronide exerts its effects through the inhibition of the pyruvate:ferredoxin/flavodoxin oxidoreductase cycle, which is essential for the energy metabolism of anaerobic microbes . This inhibition disrupts the energy production in these microbes, leading to their death . The compound also induces lesions in cell membranes and depolarizes mitochondrial membranes in parasitic protozoa .
Comparison with Similar Compounds
Similar Compounds
Nitazoxanide: The parent compound of tizoxanide, used as a broad-spectrum antiparasitic and antiviral agent.
Tizoxanide: The active metabolite of nitazoxanide, which retains most of its antiparasitic and antiviral activity.
Metronidazole: Another antiparasitic and antibacterial agent, often compared with tizoxanide for its efficacy against various protozoal infections.
Uniqueness
Tizoxanide-D4 glucuronide is unique in its enhanced solubility and excretion profile compared to its parent compounds, nitazoxanide and tizoxanide . This makes it particularly useful in pharmacokinetic and toxicological studies, as it provides a clearer understanding of the metabolic pathways and potential interactions of nitazoxanide and its metabolites .
Properties
Molecular Formula |
C16H15N3O10S |
|---|---|
Molecular Weight |
445.4 g/mol |
IUPAC Name |
(2R,3R,4R,5R,6R)-3,4,5-trihydroxy-6-[2,3,4,5-tetradeuterio-6-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C16H15N3O10S/c20-9-10(21)12(14(24)25)29-15(11(9)22)28-7-4-2-1-3-6(7)13(23)18-16-17-5-8(30-16)19(26)27/h1-5,9-12,15,20-22H,(H,24,25)(H,17,18,23)/t9-,10-,11-,12-,15+/m1/s1/i1D,2D,3D,4D |
InChI Key |
UJTOVSZPBVTOMC-CWOIHSJXSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)NC2=NC=C(S2)[N+](=O)[O-])O[C@@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)C(=O)O)O)O)O)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-])OC3C(C(C(C(O3)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


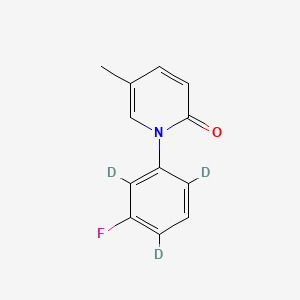
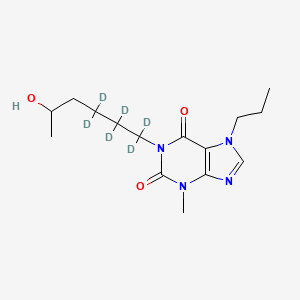
![(1R,14S,15R)-25-methyl-4,25-diazahexacyclo[13.7.3.01,14.03,12.05,10.017,22]pentacosa-3,5,7,9,11,17(22),18,20-octaene-14,20-diol](/img/structure/B12416269.png)
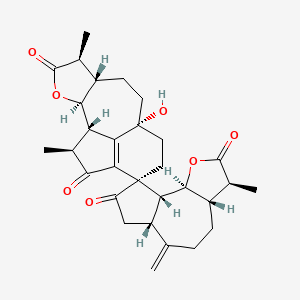
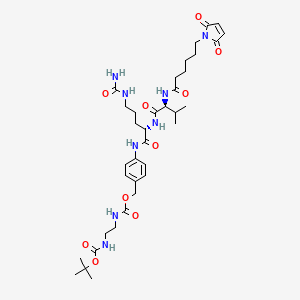
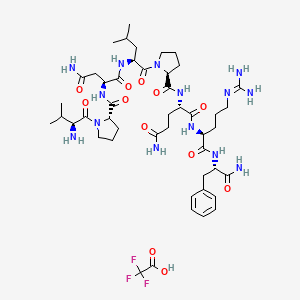
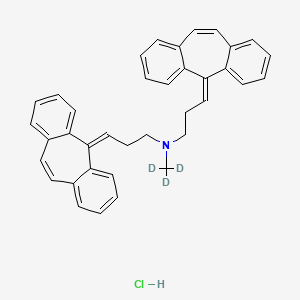
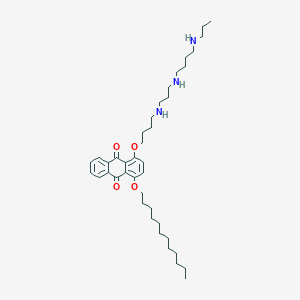
![(2S)-2-N-[(2S)-2-[benzyl(methyl)amino]-3-naphthalen-2-ylpropanoyl]-1-N-(2-nitrophenyl)pyrrolidine-1,2-dicarboxamide](/img/structure/B12416301.png)
